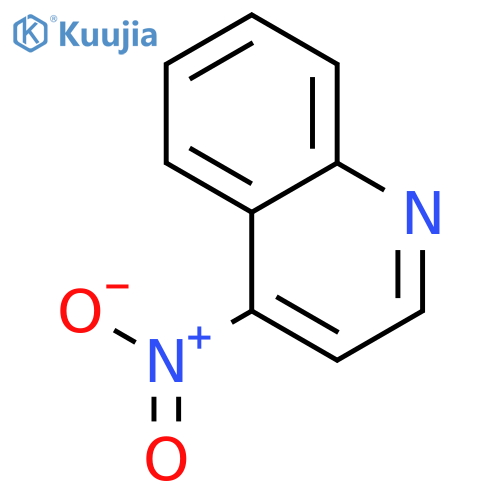

Cas no 3741-15-9 (4-Nitroquinoline)

4-Nitroquinoline 化学的及び物理的性質

名前と識別子

-

- Quinoline, 4-nitro-

- 4-NITROQUINOLINE

- 4-Nitrochinolin

- 4-Nitroquinolin

- 4-nitro-quinoline

- 5-Nitrochinolin

- Quinoline,4-nitro

- AKOS006278191

- CS-0451782

- InChI=1/C9H6N2O2/c12-11(13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6

- FT-0705447

- CCRIS 1208

- EN300-103580

- BRN 0135172

- DTXSID50190849

- 3741-15-9

- SB67895

- SCHEMBL538895

- 4-Nitroquinoline

-

- インチ: InChI=1S/C9H6N2O2/c12-11(13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6H

- InChIKey: ZPVSFHWMXABGPU-UHFFFAOYSA-N

- ほほえんだ: [N+](C1C2C(=CC=CC=2)N=CC=1)([O-])=O

計算された属性

- せいみつぶんしりょう: 174.04300

- どういたいしつりょう: 174.042927438g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- PSA: 58.71000

- LogP: 2.66620

4-Nitroquinoline セキュリティ情報

4-Nitroquinoline 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Nitroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-103580-1.0g |

4-nitroquinoline |

3741-15-9 | 95% | 1g |

$743.0 | 2023-06-10 | |

| Enamine | EN300-103580-2.5g |

4-nitroquinoline |

3741-15-9 | 95% | 2.5g |

$1454.0 | 2023-10-28 | |

| Enamine | EN300-103580-0.5g |

4-nitroquinoline |

3741-15-9 | 95% | 0.5g |

$579.0 | 2023-10-28 | |

| Chemenu | CM239238-1g |

4-Nitroquinoline |

3741-15-9 | 97% | 1g |

$379 | 2021-08-04 | |

| Chemenu | CM239238-1g |

4-Nitroquinoline |

3741-15-9 | 97% | 1g |

$401 | 2022-09-01 | |

| 1PlusChem | 1P007A8C-500mg |

Quinoline, 4-nitro- |

3741-15-9 | 95% | 500mg |

$679.00 | 2025-02-21 | |

| A2B Chem LLC | AD39052-1g |

4-Nitroquinoline |

3741-15-9 | 95% | 1g |

$818.00 | 2024-04-20 | |

| Chemenu | CM239238-5g |

4-Nitroquinoline |

3741-15-9 | 97% | 5g |

$1052 | 2021-08-04 | |

| Apollo Scientific | OR956345-1g |

4-Nitroquinoline |

3741-15-9 | 95% | 1g |

£555.00 | 2025-02-21 | |

| TRC | N497928-100mg |

4-Nitroquinoline |

3741-15-9 | 100mg |

$1499.00 | 2023-05-17 |

4-Nitroquinoline 関連文献

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230

-

Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

4-Nitroquinolineに関する追加情報

4-Nitroquinoline: A Comprehensive Overview

4-Nitroquinoline (CAS No. 3741-15-9) is a heterocyclic aromatic compound that has garnered significant attention in various scientific domains due to its unique chemical properties and potential applications. This compound, characterized by a quinoline ring with a nitro group at the 4-position, exhibits a range of interesting behaviors that make it a subject of interest in fields such as pharmacology, materials science, and environmental chemistry.

Recent studies have highlighted the biological activity of 4-nitroquinoline, particularly its role in modulating cellular processes. Research published in *Nature Communications* demonstrated that 4-nitroquinoline can influence the expression of genes associated with oxidative stress and inflammation, suggesting its potential as a therapeutic agent in conditions such as neurodegenerative diseases. The compound's ability to interact with cellular signaling pathways has also been explored, with findings indicating its role in regulating the NF-κB pathway, a critical mediator of immune responses.

In the realm of materials science, 4-nitroquinoline has been investigated for its electronic properties. A study in *Advanced Materials* revealed that the compound can serve as a building block for constructing novel organic semiconductors. Its unique electronic structure allows for efficient charge transport, making it a promising candidate for applications in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). The integration of 4-nitroquinoline into these devices has shown enhanced performance metrics, underscoring its versatility as a functional material.

The environmental impact of 4-nitroquinoline has also been a focus of recent research. Studies conducted in *Environmental Science & Technology* have examined the compound's persistence in aquatic environments and its potential toxicity to aquatic organisms. Findings indicate that 4-nitroquinoline undergoes slow degradation under natural conditions, raising concerns about its long-term ecological effects. However, researchers have also explored bioremediation strategies involving microbial degradation, offering potential solutions to mitigate environmental risks associated with this compound.

From a synthetic chemistry perspective, the synthesis of 4-nitroquinoline has been optimized to enhance yield and efficiency. A paper in *Journal of Organic Chemistry* detailed a novel route utilizing microwave-assisted synthesis, which significantly reduces reaction time while maintaining high purity. This advancement not only facilitates large-scale production but also opens avenues for exploring derivatives of 4-nitroquinoline with tailored properties for specific applications.

Moreover, the structural versatility of 4-nitroquinoline has led to its use as a precursor in the synthesis of more complex molecules. For instance, researchers have employed it as an intermediate in the construction of polycyclic aromatic hydrocarbons (PAHs), which are valuable in nanotechnology and optoelectronics. The ability to functionalize 4-nitroquinoline at various positions further expands its utility in molecular design and drug discovery.

In summary, 4-nitroquinoline (CAS No. 3741-15-9) is a multifaceted compound with implications across diverse scientific disciplines. Its biological activity, electronic properties, environmental behavior, and synthetic versatility position it as a key molecule for future research and development. As ongoing studies continue to unravel its potential, 4-nitroquinoline is poised to play an increasingly significant role in advancing both fundamental science and applied technologies.

3741-15-9 (4-Nitroquinoline) 関連製品

- 4199-88-6(5-Nitro-1,10-phenanthroline)

- 35975-00-9(5-Amino-6-nitroquinoline)

- 4769-96-4(6-Nitro-1H-indole)

- 6146-52-7(5-nitro-1H-indole)

- 14191-22-1(2-Nitro-9H-carbazole)

- 607-32-9(5-Nitroisoquinoline)

- 4769-97-5(4-nitro-1H-indole)

- 607-34-1(5-Nitroquinoline)

- 29808-81-9(2-Nitroacridine)

- 613-50-3(6-Nitroquinoline)